2-Pyrrolidinone, 1-nitroso-

Description

The exact mass of the compound 2-Pyrrolidinone, 1-nitroso- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.13 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyrrolidinone, 1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosopyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4-2-1-3-6(4)5-8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYCEYOOVIITI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203068 |

Source

|

| Record name | 2-Pyrrolidinone, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54634-49-0 |

Source

|

| Record name | 1-Nitroso-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54634-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054634490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROSO-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CRF6TS9J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrrolidinone, 1-nitroso-: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-nitroso- (also known as N-nitroso-2-pyrrolidinone), a compound of significant interest in the pharmaceutical industry, primarily as a potential mutagenic impurity. As a member of the N-nitrosamine class, its detection, characterization, and control are critical for drug safety and regulatory compliance. This document delves into its chemical structure, properties, synthesis, analytical methodologies, and toxicological significance, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

2-Pyrrolidinone, 1-nitroso- is an organic compound featuring a five-membered lactam (pyrrolidinone) ring with a nitroso group attached to the nitrogen atom. This N-nitroso functional group is the defining feature that places it in a class of compounds known as a "cohort of concern" for their potential carcinogenicity.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 1-Nitrosopyrrolidin-2-one

-

Common Synonyms: N-Nitroso-2-pyrrolidinone, 1-Nitroso-2-pyrrolidone, N-Nitroso Piracetam Impurity A[1]

-

CAS Number: 54634-49-0[2]

-

Molecular Formula: C₄H₆N₂O₂[2]

-

Molecular Weight: 114.10 g/mol [3]

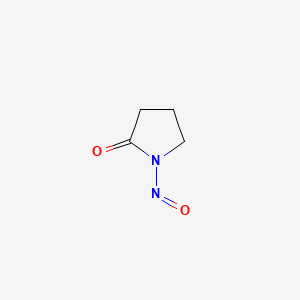

The structure combines the polar, cyclic amide functionality of the pyrrolidinone ring with the reactive N-nitroso group.

Caption: Chemical structure of 2-Pyrrolidinone, 1-nitroso-.

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is fundamental for proper handling, storage, and analysis. While detailed experimental data for this specific compound is limited, information can be inferred from supplier data and the known properties of the N-nitrosamine class.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 54634-49-0 | [2] |

| Molecular Formula | C₄H₆N₂O₂ | [2] |

| Molecular Weight | 114.10 g/mol | [2] |

| Appearance | Yellow to orange solid; may appear as a yellow liquid or colorless solution | [1][3] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Conditions | 2-8°C, protect from light in an amber vial | [4] |

Safety and Handling

As with all N-nitroso compounds, 2-Pyrrolidinone, 1-nitroso- must be handled as a potential carcinogen and mutagen.[1] A Safety Data Sheet (SDS) for the compound, though lacking specific GHS classifications, identifies it as a "pharmaceutical related compound of unknown potency," mandating cautious handling.[5] General safety protocols for the N-nitrosamine class should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (tested to EN 374), tightly fitting safety goggles, and a lab coat.[5][6]

-

Engineering Controls: All handling of the neat material or concentrated solutions should be performed in a certified laboratory fume hood to avoid inhalation.[5]

-

Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishment. Hazardous combustion products include toxic carbon and nitrogen oxides.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[7]

Synthesis and Formation Pathways

The synthesis of 2-Pyrrolidinone, 1-nitroso- is not commonly performed outside of its preparation as an analytical reference standard. The primary concern for the pharmaceutical industry is its inadvertent formation during drug synthesis or storage.

General Synthesis Principle

The formation of N-nitrosamines occurs via the reaction of a secondary amine with a nitrosating agent (e.g., nitrous acid, which is formed from nitrite salts under acidic conditions).[8] In this case, the precursor is 2-pyrrolidinone, which acts as a secondary cyclic amine (a lactam).

Caption: General pathway for the formation of 2-Pyrrolidinone, 1-nitroso-.

Experimental Protocol: Synthesis of a Reference Standard (Illustrative)

This protocol is an illustrative procedure based on established chemical principles for N-nitrosation. It should be performed by experienced chemists under strict safety controls.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-pyrrolidinone (1.0 eq) in an appropriate solvent (e.g., water or dichloromethane) and cool the mixture to 0-5°C in an ice bath.

-

Acidification: Slowly add an aqueous solution of hydrochloric acid (HCl) to achieve an acidic pH (e.g., pH 3-4).

-

Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with a base like sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-Pyrrolidinone, 1-nitroso-.

Analytical Methodologies for Detection and Quantification

Due to the extremely low acceptable intake limits for N-nitrosamines, highly sensitive and selective analytical methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[9]

LC-MS/MS: The Gold Standard

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity (often to parts-per-billion levels) and selectivity to unequivocally identify and quantify 2-Pyrrolidinone, 1-nitroso- in complex matrices like active pharmaceutical ingredients (APIs) and drug products.[10][11] High-resolution mass spectrometry (LC-HRMS) is particularly valuable for its ability to differentiate the target analyte from isobaric interferences.[10]

Experimental Protocol: LC-MS/MS Quantification in a Drug Product

This protocol outlines a general workflow for the analysis of 2-Pyrrolidinone, 1-nitroso-. Method specifics must be optimized and validated for each unique drug product matrix.

-

Standard Preparation: Prepare a stock solution of 2-Pyrrolidinone, 1-nitroso- reference standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 to 20 ng/mL.[12]

-

Sample Preparation:

-

Accurately weigh a portion of the powdered drug product.

-

Add a precise volume of methanol to achieve a target API concentration (e.g., 100 mg/mL).[12]

-

Vortex or sonicate the sample to ensure complete dissolution of the analyte.

-

Centrifuge the solution to pelletize insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an LC vial.[12]

-

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for polar compounds, such as an Xselect HSS T3 (15 cm x 3 mm, 3.5 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.[13]

-

Gradient: A suitable gradient program to resolve the analyte from the API and other matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[14]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Illustrative): The precursor ion would be the protonated molecule [M+H]⁺, with m/z 115.1. Product ions would be determined by fragmentation studies of the reference standard.

-

-

Data Analysis: Quantify the amount of 2-Pyrrolidinone, 1-nitroso- in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Sources

- 1. CAS 54634-49-0: 1-Nitroso-2-pyrrolidinone | CymitQuimica [cymitquimica.com]

- 2. 1-Nitrosopyrrolidin-2-one | LGC Standards [lgcstandards.com]

- 3. niainnovation.in [niainnovation.in]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. chemos.de [chemos.de]

- 7. cpachem.com [cpachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

An In-Depth Technical Guide to the Stability of N-nitroso-2-pyrrolidone Under Acidic and Basic Conditions

Introduction: The Significance of N-nitroso-2-pyrrolidone Stability in Drug Development

N-nitroso-2-pyrrolidone (NPYR), a nitrosamine impurity, has garnered significant attention within the pharmaceutical industry due to its potential carcinogenic properties. The formation and persistence of such impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical quality attributes that demand rigorous control and a thorough understanding of their chemical behavior. This guide provides a comprehensive examination of the stability of NPYR under both acidic and basic conditions, offering insights into its degradation pathways, kinetics, and the analytical methodologies required for its accurate quantification. For drug development professionals, a deep understanding of NPYR's stability is paramount for conducting robust risk assessments, developing stable formulations, and ensuring patient safety in accordance with global regulatory expectations.[1]

Part 1: Stability and Degradation Pathway of N-nitroso-2-pyrrolidone under Acidic Conditions

The decomposition of N-nitroso-2-pyrrolidone in acidic aqueous solutions is a nuanced process that proceeds through two concurrent pathways: denitrosation and deamination (hydrolysis).[2] A key feature of this degradation is that it is subject to general acid catalysis, with the rate-limiting step being the protonation of the amino nitrogen atom.[2] This initial protonation forms an N-conjugate acid, an intermediate that rapidly partitions to the final degradation products.[2] This mechanism is a noteworthy example of amide hydrolysis proceeding via an SN2 displacement on the N-conjugate acid, a less common pathway than hydrolysis via an O-conjugate acid.[2][3][4]

The preference for this N-conjugate acid pathway is thought to be influenced by the cyclic structure of the amide.[2] The acid-catalyzed degradation of NPYR highlights the potential for both denitrosation and deamination to occur under relatively mild conditions, a factor of considerable importance in the context of its carcinogenic potential.[2]

Acid-Catalyzed Degradation Mechanism

The degradation of NPYR in an acidic medium can be visualized as follows:

-

Protonation: The process initiates with a slow, rate-determining protonation of the pyrrolidone nitrogen by a general acid (HA).

-

Formation of the N-Conjugate Acid: This leads to the formation of a resonance-stabilized N-conjugate acid intermediate.

-

Bifurcation of Pathways: The N-conjugate acid then undergoes one of two rapid subsequent reactions:

-

Deamination (Hydrolysis): A bimolecular reaction where a water molecule attacks the carbonyl carbon, leading to ring-opening and ultimately forming 4-(N-nitrosoamino)butanoic acid.

-

Denitrosation: A unimolecular decomposition of the N-conjugate acid, yielding pyrrolidin-2-one and a nitrosonium ion (NO+).

-

Below is a diagram illustrating this mechanistic pathway.

Caption: Acid-catalyzed degradation pathways of NPYR.

Quantitative Data: Kinetics of Acid-Catalyzed Degradation

Kinetic studies have demonstrated the general acid catalysis of NPYR decomposition. The catalytic rate coefficients for both deamination and denitrosation are similar across various acid catalysts, which supports the existence of a common rate-limiting step.[4]

| Catalyst (HA) | Deamination (k / 10⁻⁴ L mol⁻¹ s⁻¹) | Denitrosation (k / 10⁻⁴ L mol⁻¹ s⁻¹) |

| H₃O⁺ | 2.11 | 2.03 |

| CF₃CO₂H | 1.75 | 1.58 |

| Cl₂CHCO₂H | 0.34 | 0.32 |

| ClCH₂CO₂H | 0.035 | 0.07 |

| Table 1: Catalytic rate coefficients for the decomposition of N-nitroso-2-pyrrolidone at 25°C.[4] |

Experimental Protocol: Forced Degradation under Acidic Conditions

This protocol outlines a systematic approach for conducting a forced degradation study of NPYR under acidic stress, in alignment with ICH Q1A(R2) guidelines.[1][5][6]

Objective: To induce 5-20% degradation of NPYR to identify potential degradation products and understand its degradation pathway under acidic conditions.[5]

Materials:

-

N-nitroso-2-pyrrolidone (NPYR) reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), for neutralization

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of NPYR in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Transfer a known volume of the NPYR stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

-

Expose the samples to a controlled temperature (e.g., 60°C).

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the degradation reaction.

-

Sample Analysis:

-

Dilute the neutralized samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC-MS/MS method.[7]

-

-

Data Evaluation:

-

Calculate the percentage of NPYR degradation at each time point.

-

Identify and characterize any significant degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Caption: Workflow for acidic forced degradation study of NPYR.

Part 2: Stability and Degradation Pathway of N-nitroso-2-pyrrolidone under Basic Conditions

Under neutral and alkaline conditions, the decomposition of N-nitroso-2-pyrrolidone primarily yields products of deamination (hydrolysis).[8][9] This reaction is catalyzed by basic species, and kinetic studies have generated a Brønsted plot with a slope (β) of 0.66, indicating a significant dependence of the reaction rate on the basicity of the catalyst.[8][9]

The proposed mechanism for base-catalyzed hydrolysis is an addition-elimination pathway involving a nucleophilic attack by the basic catalyst at the carbonyl carbon of the pyrrolidone ring.[8][9] The enhanced leaving group ability of the N-nitrosamine fragment facilitates this nucleophilic catalysis over a general base-catalyzed mechanism.[8]

Base-Catalyzed Degradation Mechanism

The hydrolysis of NPYR in a basic medium proceeds as follows:

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide ion) attacks the electrophilic carbonyl carbon of the NPYR molecule.

-

Tetrahedral Intermediate Formation: This results in the formation of a transient tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond and opening of the pyrrolidone ring.

-

Proton Transfer: Subsequent proton transfer steps lead to the formation of the final hydrolysis product, the salt of 4-(N-nitrosoamino)butanoic acid.

A diagram of this mechanistic pathway is provided below.

Caption: Base-catalyzed hydrolysis pathway of NPYR.

Quantitative Data: Kinetics of Base-Catalyzed Degradation

| Catalyst | Relative Catalytic Efficiency |

| Hydroxide ion (HO⁻) | High (kHO⁻/kImidazole = 4300)[8][9] |

| Imidazole | Moderate (kImidazole/kHPO₄²⁻ = 83)[8][9] |

| Hydrogen phosphate (HPO₄²⁻) | Low |

| Table 2: Relative catalytic efficiency of bases in the hydrolysis of N-nitroso-2-pyrrolidone at 25°C. |

The Brønsted coefficient (β) of 0.66 further quantifies the relationship between the pKa of the catalyzing base and the rate of hydrolysis.[8][9]

Experimental Protocol: Forced Degradation under Basic Conditions

This protocol details a systematic approach for conducting a forced degradation study of NPYR under basic stress, adhering to ICH Q1A(R2) principles.[1][5][6]

Objective: To achieve 5-20% degradation of NPYR to characterize its degradation profile under basic conditions.[5]

Materials:

-

N-nitroso-2-pyrrolidone (NPYR) reference standard

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Hydrochloric acid (HCl), for neutralization

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Standard laboratory glassware

-

pH meter

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of NPYR in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Aliquot the NPYR stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M NaOH to one vessel and 1 M NaOH to another.

-

Maintain the samples at a controlled temperature (e.g., 60°C).

-

-

Time Points: Collect samples at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Promptly neutralize the collected aliquots with an equivalent amount of HCl to halt the degradation process.

-

Sample Analysis:

-

Prepare the neutralized samples for analysis by diluting them to an appropriate concentration.

-

Employ a validated stability-indicating HPLC-MS/MS method for analysis.[7]

-

-

Data Evaluation:

-

Determine the percentage of NPYR remaining at each time point.

-

Identify and quantify any major degradation products formed during the study.

-

Caption: Workflow for basic forced degradation study of NPYR.

Part 3: Comparative Stability and Concluding Remarks

The stability of N-nitroso-2-pyrrolidone is highly dependent on the pH of its environment. Under acidic conditions, NPYR exhibits a complex degradation profile with two competing pathways: deamination and denitrosation. In contrast, basic conditions primarily lead to deamination through nucleophilic attack on the carbonyl carbon.

| Condition | Primary Degradation Pathway(s) | Key Mechanistic Feature | Relative Stability |

| Acidic | Deamination and Denitrosation | General acid catalysis via an N-conjugate acid intermediate.[2] | Generally less stable than in neutral or alkaline solutions. |

| Basic | Deamination (Hydrolysis) | Nucleophilic catalysis via an addition-elimination mechanism.[8][9] | More stable than in acidic solutions, but susceptible to base-catalyzed hydrolysis. |

| Table 3: Comparative stability of N-nitroso-2-pyrrolidone under acidic and basic conditions. |

References

-

Challis, B. C., & Jones, S. P. (1979). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, (5), 703-707. [Link]

-

Challis, B. C., & Jones, S. P. (1975). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2, (15), 153-159. [Link]

-

Challis, B. C., & Jones, S. P. (1979). The chemistry of nitroso-compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, 703-707. [Link]

-

Challis, B. C., & Jones, S. P. (1974). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Chemical Communications, (19), 748-749. [Link]

-

Challis, B. C., & Jones, S. P. (1974). Catalysed Decomposition of N-Nitroso-2 -pyrrolidone-A Rare Example of Arnide Hydrolysis oia S,2 Displacement on the N-Conjugate Acid. Journal of the Chemical Society, Chemical Communications, (19), 748-749. [Link]

-

Forced degradation: predicting nitrosamine formation. (2023). European Pharmaceutical Review. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. [Link]

-

Castro, A., Leis, J. R., & Pena, M. E. (2003). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 68(11), 4330-4335. [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. [Link]

-

Jat, R. K., Singh, R., & Sharma, K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Sci-Hub. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative / Journal of the Chemical Society, Perkin Transactions 2, 1979 [sci-hub.se]

- 9. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal and Light Sensitivity of 1-Nitroso-2-pyrrolidinone (NPYR)

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Nitroso-2-pyrrolidinone, also known as N-nitrosopyrrolidine (NPYR), is a cyclic N-nitrosamine of significant interest to the pharmaceutical, food safety, and environmental science sectors due to its classification as a probable human carcinogen.[1] Its presence as a potential impurity in active pharmaceutical ingredients (APIs) and drug products necessitates a thorough understanding of its stability profile. This technical guide provides a detailed examination of the factors governing the degradation of NPYR, with a primary focus on its pronounced sensitivity to light (photosensitivity) and its behavior under thermal stress. We will explore the underlying degradation mechanisms, present authoritative testing protocols, discuss advanced analytical methodologies for monitoring stability, and offer insights into handling and control strategies.

Chemical Profile and Structure

NPYR is a yellow, volatile liquid at room temperature.[2][3] Its stability is highly dependent on environmental conditions; it is relatively stable in neutral or alkaline aqueous solutions when protected from light but degrades in acidic conditions and, most significantly, upon exposure to ultraviolet (UV) light.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem[2] |

| Molar Mass | 100.12 g/mol | PubChem[2] |

| Appearance | Yellow liquid | CAMEO Chemicals[3] |

| Solubility | Soluble in water | CAMEO Chemicals[3] |

| UV Absorption Max (λmax) | ~340 nm | J. Arnbjerg, et al. (2011)[4] |

graph NPYR_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="-1.1,0.6!", fontcolor="#202124"]; O1 [label="O", pos="-2.1,1.1!", fontcolor="#202124"]; C1 [label="CH₂", pos="1.1,0.6!", fontcolor="#202124"]; C2 [label="CH₂", pos="0.7,-0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="-0.7,-0.8!", fontcolor="#202124"]; C4 [label="CH₂", pos="-1.1, -0.1!", fontcolor="#202124"];

// Bonds N1 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- N1 [len=1.2]; N1 -- N2 [len=1.2]; N2 -- O1 [style=filled, label="=", len=1.2]; }

Caption: Chemical Structure of 1-Nitroso-2-pyrrolidinone (NPYR).

Light Sensitivity (Photosensitivity)

The most critical factor in the degradation of NPYR is its high sensitivity to light, particularly in the UVA range.[2] This photosensitivity is a direct consequence of its electronic structure and leads to rapid decomposition through specific photochemical pathways.

Mechanism of Photodegradation

The photodegradation of N-nitrosamines is initiated by the absorption of UV radiation, which promotes the molecule to an excited electronic state. For NPYR, the key absorption band is centered around 340-360 nm.[4] This absorption corresponds to an n→π* electronic transition, which primarily involves the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group.[5]

Upon excitation, the N-NO bond is significantly weakened, leading to its rapid cleavage (photodissociation). This is the principal and rate-limiting step in its photolytic decomposition.[5]

Primary Photodissociation Reaction: NPYR + hν (e.g., 340 nm light) → [NPYR]* (Excited State) → Pyrrolidinyl Radical (•C₄H₈N) + Nitric Oxide Radical (•NO)

Studies have determined the quantum yield for NPYR photolysis to be approximately 0.3, indicating that for every 10 photons absorbed, 3 molecules undergo decomposition.[6] Research has shown that excitation to the first excited state (S₁) results in fast dissociation on a repulsive potential energy surface, producing fragments with high kinetic energy.[5] The process is highly efficient and is the dominant degradation pathway under ambient light conditions.

Subsequent reactions involving the resulting radical species can be complex and are dependent on the surrounding chemical matrix (e.g., solvent, presence of oxygen).

Authoritative Protocol: ICH Q1B Photostability Testing

For drug development professionals, assessing the photosensitivity of a substance like NPYR is not discretionary. The International Council for Harmonisation (ICH) Q1B guideline provides the globally recognized standard for photostability testing.[7][8] The objective is to determine if light exposure results in unacceptable changes to the drug substance or product.[9]

Core Requirements of ICH Q1B Confirmatory Studies: [9][10]

-

Light Source: The sample must be exposed to a combination of cool white fluorescent and near-UV lamps.

-

Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

-

Sample Analysis: Samples of the drug substance are exposed to the light conditions, and any degradation is quantified by a stability-indicating analytical method (typically HPLC). A dark control sample, protected from light, is analyzed simultaneously to separate light-induced changes from thermal changes.

Caption: Standard workflow for an ICH Q1B photostability study.

Forced degradation studies, where samples are exposed to more intense light conditions, are also recommended to elucidate degradation pathways and develop suitable analytical methods.[10]

Thermal and Chemical Sensitivity

While NPYR's photosensitivity is its most prominent liability, its stability is also influenced by temperature and pH. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides (NOx).[11]

Stability in Solution

In aqueous solutions and in the absence of light, NPYR is relatively stable, particularly under neutral to alkaline conditions.[2] However, its stability decreases in acidic solutions.[1][2] This is a common characteristic of N-nitrosamines, where acid-catalyzed hydrolysis can occur, although this process is generally much slower than photodecomposition. The decomposition in acidic media for the related compound N-nitroso-2-pyrrolidone proceeds via protonation of the amino nitrogen, leading to hydrolysis (deamination).[12] While the specific kinetics for NPYR may differ, the principle of reduced stability at low pH is a critical consideration for liquid formulations.

Forced Thermal Degradation Studies

To assess thermal stability, forced degradation studies are employed. These experiments involve exposing the compound to elevated temperatures (e.g., 50°C, 70°C, 90°C) for a defined period.[13][14] The goal is to accelerate degradation to identify potential degradants that might form over a longer shelf-life under ambient conditions.

Key Parameters in Thermal Studies:

-

Temperature: Higher temperatures accelerate reaction rates.

-

Atmosphere: Studies may be run in an inert atmosphere (e.g., nitrogen) to assess pure thermolysis or in air/oxygen to evaluate oxidative degradation.[15]

-

Matrix: The degradation can be highly dependent on the matrix (e.g., solid state, specific solvent, formulation excipients).

Analytical Methodologies for Stability Assessment

Accurate and sensitive analytical methods are essential for quantifying NPYR and its degradation products in stability studies. Due to the low, ng-level limits required for nitrosamine impurities, highly sensitive techniques are mandatory.[16]

Recommended Techniques

The most widely accepted methods for N-nitrosamine analysis are based on chromatography coupled with mass spectrometry.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and selectivity and is suitable for analyzing NPYR in various drug product matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, but care must be taken as some nitrosamines can degrade at the high temperatures of the GC inlet.[17][18]

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, which is invaluable for identifying unknown degradation products and differentiating them from matrix interferences.[19]

Example Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the quantification of NPYR. Method validation according to ICH Q2 guidelines is required for use in a regulated environment.[18]

Step 1: Sample Preparation

-

Accurately weigh the sample (e.g., 80 mg of drug substance) into a 2 mL centrifuge tube.

-

Add a precise volume of diluent (e.g., 1% formic acid in water) and an internal standard solution (e.g., isotope-labeled NPYR-d8).

-

Critical: Perform all steps under light-protected conditions using amber glassware or by covering containers with aluminum foil to prevent photodegradation.[18]

-

Vortex the sample for 20 minutes to ensure complete dissolution/extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

-

Filter the supernatant through a 0.45 µm PTFE filter into an amber HPLC vial.

Step 2: Chromatographic Separation

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Step 3: Mass Spectrometric Detection

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NPYR: Monitor the transition from the parent ion (m/z) to a specific product ion.

-

NPYR-d8 (Internal Standard): Monitor the corresponding transition for the deuterated standard.

-

Risk Mitigation and Control Strategies

Given the inherent instability of NPYR, particularly towards light, the following control strategies are essential:

-

Storage and Handling: All materials containing or suspected of containing NPYR must be stored in light-resistant containers (e.g., amber bottles) and kept in dark conditions.[18] Laboratory work should be conducted under yellow light or with foil-wrapped glassware.

-

Packaging: For pharmaceutical products, primary packaging must be selected to provide adequate protection from light, as determined through photostability studies on the final marketing pack.[9] Opaque or amber materials (e.g., amber glass vials, opaque blisters) are often required.

-

Formulation: For liquid formulations, maintaining a neutral to slightly alkaline pH can enhance chemical stability and prevent acid-catalyzed degradation.[2]

-

Process Control: Manufacturing processes should be designed to minimize the formation of nitrosamines and to avoid conditions (e.g., high heat, exposure to UV light) that would degrade any that are present.

Conclusion

1-Nitroso-2-pyrrolidinone (NPYR) is a chemically labile compound whose stability is profoundly influenced by environmental factors. The primary degradation pathway is photodissociation driven by UVA light, which efficiently cleaves the N-NO bond. Its stability is also compromised in acidic conditions, though to a lesser extent. A comprehensive understanding of these sensitivities, guided by authoritative protocols like ICH Q1B and supported by advanced analytical techniques such as LC-MS/MS, is paramount for researchers, scientists, and drug development professionals. By implementing rigorous control strategies for light protection, pH control, and appropriate packaging, the risks associated with the degradation of NPYR can be effectively managed.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

P, S., & K, Y. R. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

P, S., & K, Y. R. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

-

U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

-

ProPharma Group. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]

-

Ren, Y., et al. (2018). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. [Link]

-

Arnbjerg, J., et al. (2011). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC - NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem. [Link]

-

Klunder, G. L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

Lee, S., et al. (2019). UV–Vis absorbance of N-nitrosamines before and after photodegradation. ResearchGate. [Link]

-

Xu, B., et al. (2009). Degradation and fate of N-nitrosamines in water by UV photolysis. Semantic Scholar. [Link]

-

Challis, B. C., & Jones, S. P. (1981). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Sci-Hub. [Link]

-

National Toxicology Program. (2021). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

-

Challis, B. C., & Osborne, M. R. (1973). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Challis, B. C., & Osborne, M. R. (1972). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [Link]

-

Knuutila, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

-

Usman, M., et al. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. [Link]

-

Lu, C., et al. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH. [Link]

-

Challis, B. C., & Jones, S. P. (1981). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Deyerl, H. J., et al. (2000). The photodissociation dynamics of N-nitrosopyrrolidine from the first and second excited singlet states studied by velocity map imaging. RSC Publishing. [Link]

-

Knuutila, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Norwegian Research Information Repository - NTNU. [Link]

-

Peterson, J. D., et al. (2001). Kinetics of the Thermal and Thermo-Oxidative Degradation of Polystyrene, Polyethylene and Poly(propylene). ResearchGate. [Link]

-

Wang, L., et al. (2016). Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. [Link]

Sources

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-NITROSOPYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The photodissociation dynamics of N-nitrosopyrrolidine from the first and second excited singlet states studied by velocity map imaging - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. jordilabs.com [jordilabs.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. N-NITROSOPYRROLIDINE | 930-55-2 [amp.chemicalbook.com]

- 12. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nva.sikt.no [nva.sikt.no]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. propharmagroup.com [propharmagroup.com]

- 19. fda.gov [fda.gov]

Reactivity of the nitroso group in 2-Pyrrolidinone, 1-nitroso-

An In-Depth Technical Guide to the Reactivity of the Nitroso Group in 1-Nitroso-2-pyrrolidinone (NPYR)

Introduction

1-Nitroso-2-pyrrolidinone (NPYR), a cyclic N-nitrosamine, represents a molecule of significant interest to researchers in toxicology, drug development, and analytical science. As a member of the N-nitroso compounds (NOCs) class, NPYR is a suspected human carcinogen, and its presence as a potential impurity in pharmaceuticals and consumer products necessitates a thorough understanding of its chemical behavior.[1][2][3] This guide provides a detailed exploration of the reactivity of the nitroso group in NPYR, moving from its fundamental chemical decomposition pathways to the complex biological mechanisms that underpin its genotoxicity.

This document is structured to provide a holistic view for the practicing scientist. We will first examine the intrinsic chemical stability and reactivity of NPYR under various conditions, including acidic, basic, and photochemical environments. Subsequently, the guide will delve into the critical metabolic activation pathway—the process by which the relatively inert parent molecule is converted into a potent DNA alkylating agent within a biological system. Finally, we will outline modern, field-proven experimental protocols for the analysis of NPYR and the assessment of its genotoxic potential. This integrated approach, combining mechanistic chemistry with practical methodology, is designed to equip researchers and drug development professionals with the expert knowledge required to address the challenges posed by this compound.

Section 1: Physicochemical Properties and Synthesis

NPYR is a yellow to orange solid compound, soluble in polar solvents, which facilitates its use and study in various chemical and biological systems.[4] Its stability can be compromised by exposure to light and elevated temperatures, a critical consideration for its handling and storage.[4]

| Property | Value |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Yellow to Orange Solid[4] |

| CAS Number | 54634-49-0 |

| Synonyms | N-Nitroso-2-pyrrolidinone, 1-Nitrosopyrrolidin-2-one[5] |

Synthesis of 1-Nitroso-2-pyrrolidinone

The synthesis of NPYR is typically achieved through the nitrosation of 2-pyrrolidinone. This reaction involves treating the parent lactam with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of NPYR

The following protocol is a representative procedure for the synthesis of NPYR.[6]

-

Dissolution: Dissolve 2-pyrrolidinone in a suitable organic solvent, such as dichloromethane, in a reaction vessel.

-

Acidification: Cool the solution in an ice bath and add an aqueous solution of sodium nitrite. Slowly add a mineral acid, such as sulfuric acid, dropwise while maintaining the low temperature and stirring vigorously. The acid generates nitrous acid in situ, which is the active nitrosating agent.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at low temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude NPYR can be purified by column chromatography or recrystallization to yield the final product.

Section 2: Chemical Reactivity and Decomposition Pathways

The reactivity of NPYR is dominated by the chemistry of the N-nitroso group, which is susceptible to cleavage and transformation under various conditions. Understanding these decomposition pathways is crucial for predicting its stability and fate in both chemical and environmental systems.

Acid-Catalyzed Decomposition

In mildly acidic aqueous solutions, NPYR undergoes decomposition through two competing pathways: denitrosation (loss of the NO group) and deamination (hydrolysis of the amide bond).[7] A key mechanistic feature is that both pathways proceed through a common, rate-limiting step: the slow protonation of the amide nitrogen to form an N-conjugate acid.[7][8] This intermediate then rapidly partitions to products. The hydrolysis pathway is a rare, well-documented example of an amide hydrolysis proceeding via an SN2 displacement on the N-conjugate acid, rather than the more common O-conjugate acid pathway.[8]

Caption: Acid-catalyzed decomposition pathways of NPYR.

Base-Catalyzed Decomposition

Under neutral and alkaline conditions, NPYR exclusively undergoes deamination (hydrolysis) to yield 4-nitrosaminobutanoic acid.[9][10] This reaction is subject to nucleophilic catalysis by bases. The mechanism involves a direct nucleophilic attack by the base (e.g., OH⁻, imidazole) on the carbonyl carbon, proceeding through an addition-elimination pathway.[9] The enhanced leaving group ability of the N-nitrosamine fragment (-N(NO)⁻) facilitates this nucleophilic catalysis pathway over a general base-catalyzed mechanism.[9][10]

Caption: Base-catalyzed hydrolysis of NPYR via nucleophilic catalysis.

Photochemical Activation

NPYR can be activated by Ultraviolet A (UVA) radiation, particularly in the presence of phosphate ions.[2] This photoactivation pathway generates a directly mutagenic species that, crucially, does not require metabolic activation by enzymes. The resulting photoproduct is relatively stable and can induce genotoxic effects.[2] This reactivity is significant as it suggests a potential for NPYR to become harmful upon environmental exposure to sunlight, bypassing the typical biological activation routes.

Section 3: Biological Reactivity - Metabolic Activation and DNA Alkylation

The carcinogenicity of NPYR, like most N-nitrosamines, is not due to the molecule itself but to the reactive electrophiles produced during its metabolism.[1][3] This process of bioactivation is a critical event that transforms the pro-carcinogen into its ultimate carcinogenic form.

Cytochrome P450-Mediated α-Hydroxylation

The primary and rate-limiting step in the metabolic activation of NPYR is α-hydroxylation, an oxidation reaction occurring on the carbon atom adjacent (alpha) to the N-nitroso group.[2][11] This reaction is catalyzed by a superfamily of liver enzymes known as cytochrome P450s (CYPs). Specifically, CYP2E1 and members of the CYP2A family have been identified as key enzymes in the metabolism of NPYR and other cyclic nitrosamines.[2][11]

Formation of the Ultimate Carcinogen and DNA Adducts

The product of α-hydroxylation, α-hydroxy-N-nitrosopyrrolidinone, is highly unstable. It spontaneously undergoes ring-opening to form a linear intermediate, which then decomposes to yield a highly reactive diazonium ion.[1][12] This diazonium ion is the precursor to the ultimate electrophile, a carbenium ion, which is generated upon the loss of nitrogen gas.

This potent electrophilic carbenium ion readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts.[3][12] The formation of these adducts is the molecular initiating event of carcinogenesis.[13] While several positions on DNA can be alkylated, the formation of O⁶-alkylguanine is considered a particularly pro-mutagenic lesion.[13][14] The reaction of NPYR-derived metabolites can also lead to the formation of cyclic DNA adducts.[14] If these DNA lesions are not repaired by the cell's DNA repair machinery (e.g., MGMT, BER, NER), they can lead to mutations during DNA replication, potentially initiating malignant transformation.[1][15]

Caption: Metabolic activation and DNA alkylation pathway of NPYR.

Section 4: Methodologies for Studying NPYR Reactivity and Genotoxicity

A robust analytical and toxicological framework is essential for the detection of NPYR and the characterization of its risk. This involves both highly sensitive analytical techniques for quantification and in vitro assays to determine biological activity.

Analytical Quantification

The detection and quantification of N-nitrosamine impurities like NPYR in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring patient safety.[16][17] Due to the low permissible intake limits, highly sensitive and selective analytical methods are required.

| Technique | Description | Key Advantages |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry | High sensitivity and selectivity, capable of differentiating nitrosamines from isobaric impurities. The preferred regulatory method.[18] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Excellent for quantification in complex matrices due to the specificity of Multiple Reaction Monitoring (MRM).[17][19] |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | Suitable for volatile nitrosamines, offering high sensitivity and selectivity.[19] |

Experimental Protocol: General LC-MS/MS Method for Nitrosamine Analysis

This protocol is a generalized workflow based on methods published by regulatory agencies like the FDA and USP.[18][19]

-

Sample Preparation:

-

Accurately weigh the drug substance or product (e.g., 80 mg) into a centrifuge tube.

-

Add a precise volume of diluent (e.g., 1% formic acid in water) and an internal standard solution (containing isotopically labeled nitrosamines).

-

Vortex vigorously for 20 minutes to extract the analyte.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet excipients.

-

Filter the supernatant through a 0.45 µm PTFE filter into an LC vial.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column suitable for polar compounds.

-

Employ a gradient elution program with mobile phases typically consisting of water and methanol/acetonitrile, often with a formic acid modifier.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Operate the tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor at least two specific precursor-to-product ion transitions for each target nitrosamine and its labeled internal standard to ensure identity and accurate quantification.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards.

-

Calculate the concentration of NPYR in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

In Vitro Genotoxicity Assessment

In vitro assays are indispensable for screening the mutagenic and DNA-damaging potential of compounds like NPYR.

Workflow: In Vitro Genotoxicity Testing

Caption: Workflow for assessing the genotoxicity of NPYR.

Experimental Protocol: Ames Test for Pro-Mutagens

The bacterial reverse mutation assay (Ames test) assesses mutagenicity by measuring a compound's ability to induce mutations that restore the functional capability of a mutant gene in tester strains of Salmonella typhimurium.[20]

-

S9 Activation: Since NPYR is a pro-mutagen, the assay must include a metabolic activation system. Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254). Combine this with a cofactor solution (S9 mix).

-

Treatment: In a test tube, combine the Salmonella tester strain, the test compound (NPYR at various concentrations), and the S9 mix. For a negative control, use the vehicle solvent. For a positive control, use a known pro-mutagen (e.g., 2-aminoanthracene).

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and mutation induction.

-

Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate. The minimal medium only allows bacteria that have undergone a reverse mutation (revertants) to grow into visible colonies.

-

Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least double the background rate, indicates a positive (mutagenic) result.

Conclusion

1-Nitroso-2-pyrrolidinone exhibits a complex and multifaceted reactivity profile governed by the N-nitroso group. Its decomposition is highly dependent on ambient conditions, with distinct acid-catalyzed, base-catalyzed, and photochemical pathways leading to its degradation. From a toxicological standpoint, the most critical reaction is the cytochrome P450-mediated α-hydroxylation. This metabolic activation cascade transforms the parent compound into a powerful electrophile capable of alkylating DNA, the fundamental mechanism behind its carcinogenicity. The sophisticated analytical methods and in vitro assays detailed herein provide the necessary tools for scientists to detect NPYR, characterize its genotoxic risk, and ensure the safety of pharmaceutical products. A continued understanding of these reaction mechanisms is paramount for professionals in drug development and regulatory science.

References

- Vertex AI Search. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.

- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology.

- Waters Corporation. (2023, July). N-Nitrosamines Analysis An Overview.

- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

- Cottrell, R. C., et al. (n.d.). Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat. PubMed.

- Zucchetti, M., et al. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. RSC Publishing.

- Frontiers. (2024, June 19). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ.

- Sci-Hub. (n.d.). The chemistry of nitroso-compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. RSC Publishing.

- MDPI. (n.d.). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.

- Li, Y., & Hecht, S. S. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central.

- Arima, Y., et al. (2025, May 26). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC - NIH.

- Journal of Toxicology. (n.d.). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. PubMed.

- RSC Publishing. (n.d.). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid.

- Wiessler, M. (n.d.). DNA adducts by N-nitroso compounds. PMC - NIH.

- Frei, E., et al. (n.d.). Alkylating agent resistance: in vitro studies with human cell lines. PNAS.

- CymitQuimica. (n.d.). CAS 54634-49-0: 1-Nitroso-2-pyrrolidinone.

- Li, Y., & Hecht, S. S. (2022, April 20). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.

- Pegg, A. E. (n.d.). Alkylation of DNA and carcinogenicity of N-nitroso compounds. PubMed - NIH.

- ChemicalBook. (n.d.). N-NITROSOPYRROLIDINE synthesis.

- Christmann, M., & Kaina, B. (2023, February 28). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PubMed.

- Pharmaffiliates. (n.d.). CAS No : 54634-49-0 | Product Name : 1-Nitrosopyrrolidin-2-one.

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 54634-49-0: 1-Nitroso-2-pyrrolidinone | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-NITROSOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative / Journal of the Chemical Society, Perkin Transactions 2, 1979 [sci-hub.se]

- 10. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. fda.gov [fda.gov]

- 19. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 20. Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Decomposition of N-Nitroso Compounds: A Technical Guide Focused on 1-Nitroso-2-pyrrolidinone

This in-depth technical guide provides a comprehensive overview of the spontaneous decomposition of N-nitroso compounds, with a specific focus on the mechanisms and analytical considerations for 1-nitroso-2-pyrrolidinone. This document is intended for researchers, scientists, and drug development professionals engaged in the study and management of these critical impurities.

Introduction: The Challenge of N-Nitrosamine Stability

N-nitroso compounds, a class of potent genotoxic impurities, have garnered significant attention in the pharmaceutical industry due to their potential carcinogenic effects.[1][2] Their formation can occur during the synthesis, formulation, or storage of drug products, often from the reaction of secondary or tertiary amines with nitrosating agents.[3][4] Understanding the inherent stability and decomposition pathways of these compounds is paramount for developing robust control strategies and ensuring patient safety. This guide delves into the spontaneous decomposition of N-nitroso compounds, using 1-nitroso-2-pyrrolidinone as a case study to illustrate the key chemical principles and analytical methodologies.

The Chemical Instability of 1-Nitroso-2-pyrrolidinone: A Tale of Two Pathways

1-Nitroso-2-pyrrolidinone, a cyclic N-nitrosamide, exhibits a fascinating and pH-dependent decomposition profile. Its degradation is not a simple, single reaction but rather a competition between two primary pathways: denitrosation and deamination (hydrolysis) .

Acid-Catalyzed Decomposition: A Bifurcated Pathway

In mildly acidic aqueous solutions, the decomposition of 1-nitroso-2-pyrrolidinone is a complex process involving concurrent denitrosation and deamination.[5] The rate-limiting step for both pathways is the slow protonation of the amino nitrogen atom.[5] Once protonated, the resulting N-conjugate acid rapidly partitions to the different products.[5][6]

-

Denitrosation: This pathway involves the cleavage of the N-N bond, releasing nitrous acid and reverting to the parent amine, 2-pyrrolidinone. This is a unimolecular process from the N-conjugate acid.[5]

-

Deamination (Hydrolysis): This pathway involves the nucleophilic attack of water on the carbonyl carbon, leading to the opening of the lactam ring. This is a bimolecular reaction involving the N-conjugate acid and a water molecule.[5] The final product of this pathway is 4-hydroxybutanoic acid hydrazide .[1][7][8][9][10]

The preference for this N-conjugate acid pathway, as opposed to the more typical O-conjugate acid pathway for amide hydrolysis, is attributed to the cyclic structure of the pyrrolidinone ring.[5]

Base-Catalyzed Decomposition: A Singular Focus on Hydrolysis

In neutral and alkaline aqueous solutions, the decomposition of 1-nitroso-2-pyrrolidinone proceeds exclusively through deamination (hydrolysis).[11] This reaction is catalyzed by basic species and follows a nucleophilic addition-elimination mechanism at the carbonyl carbon.[11][12] The presence of the N-nitroso group enhances the leaving group ability of the nitrogen fragment, making this pathway particularly favorable.[12]

The primary product of base-catalyzed decomposition is also 4-hydroxybutanoic acid hydrazide .[1][7][8][9][10]

Factors Influencing the Decomposition of N-Nitroso Compounds

The stability of N-nitroso compounds is not absolute and is significantly influenced by several environmental factors.

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Highly dependent; decomposition is accelerated in both acidic and basic conditions. | Acid catalysis proceeds via protonation of the amino nitrogen, while base catalysis involves nucleophilic attack on the carbonyl carbon.[5][11] |

| Temperature | Decreased stability with increasing temperature. | Higher temperatures provide the necessary activation energy for decomposition reactions to occur at a faster rate.[3] |

| Light (UV Radiation) | Decreased stability; photolytic decomposition can occur. | UV radiation can induce the cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products. |

Experimental Protocols for Studying N-Nitrosamine Decomposition

A thorough investigation of N-nitrosamine stability requires a well-designed experimental protocol, often in the form of a forced degradation study.

Forced Degradation Study: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[3][13]

Objective: To accelerate the degradation of 1-nitroso-2-pyrrolidinone under various stress conditions to identify and quantify its degradation products.

Experimental Workflow:

Caption: Workflow for a forced degradation study of 1-nitroso-2-pyrrolidinone.

Step-by-Step Methodology for LC-MS/MS Analysis

The following provides a detailed protocol for the analysis of 1-nitroso-2-pyrrolidinone and its degradation products.

1. Sample Preparation:

-

Accurately weigh and dissolve a reference standard of 1-nitroso-2-pyrrolidinone in a suitable solvent (e.g., methanol or water) to prepare a stock solution.

-

For stressed samples, take aliquots at specified time points.

-

Neutralize acidic or basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a final concentration within the calibration range of the LC-MS/MS method.

-

Filter the final samples through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for separation of parent compound and degradation products |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

3. Data Analysis:

-

Develop a calibration curve using a series of known concentrations of 1-nitroso-2-pyrrolidinone and, if available, its degradation products.

-

Quantify the concentration of the parent compound and its degradation products in the stressed samples by interpolating their peak areas against the calibration curve.

-

Calculate the percentage of degradation over time for each stress condition.

Mechanistic Insights and Implications for Drug Development

The pH-dependent decomposition of 1-nitroso-2-pyrrolidinone underscores the critical importance of controlling the microenvironment of a drug product. The potential for both denitrosation and hydrolysis highlights the need for comprehensive analytical strategies that can detect and quantify a range of potential degradation products.

For drug development professionals, these findings have several key implications:

-

Formulation Development: Careful selection of excipients and control of pH are crucial to minimize the degradation of any potential N-nitroso impurities.

-

Stability Studies: Stability protocols should be designed to evaluate the potential for N-nitrosamine degradation under various storage conditions.

-

Analytical Method Development: Stability-indicating analytical methods must be developed and validated to separate and quantify both the N-nitroso compound and its potential degradation products.

Conclusion

The spontaneous decomposition of N-nitroso compounds like 1-nitroso-2-pyrrolidinone is a complex process governed by factors such as pH and temperature. A thorough understanding of the underlying decomposition mechanisms, coupled with robust analytical methodologies, is essential for the effective control of these impurities in pharmaceutical products. By implementing proactive strategies such as forced degradation studies and developing sensitive and specific analytical methods, researchers and drug developers can ensure the quality and safety of medicines.

References

-

PubChemLite. 4-hydroxybutyric acid hydrazide (C4H10N2O2). Available from: [Link].

-

SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Available from: [Link].

-

PHARMA DEVILS. SOP-for-Forced-Degradation-Study. Available from: [Link].

-

ResearchGate. Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. 2025. Available from: [Link].

-

PubChem. Hydrazine;4-hydroxybutanoic acid;hydrate. Available from: [Link].

-

Analytical Method Development. SOP for Conducting Forced Degradation Studies – V 2.0. 2025. Available from: [Link].

-

Pharma Dekho. Sop for force degradation study. 2023. Available from: [Link].

-

LinkedIn. Forced degradation: predicting nitrosamine formation. 2023. Available from: [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. 1975. Available from: [Link].

-

U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. Available from: [Link].

-

PMC. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available from: [Link].

-

PubChem. 4-Aminobenzoic acid hydrazide. Available from: [Link].

-

Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Available from: [Link].

-

Bentham Science. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available from: [Link].

-

PMC. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Available from: [Link].

-